Hexyl stearate
CAS No.: 3460-37-5
Cat. No.: VC3897185
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3460-37-5 |
|---|---|
| Molecular Formula | C24H48O2 |
| Molecular Weight | 368.6 g/mol |
| IUPAC Name | hexyl octadecanoate |
| Standard InChI | InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24(25)26-23-21-8-6-4-2/h3-23H2,1-2H3 |
| Standard InChI Key | SMWDEDPRQFUXNH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCCCCCC |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Hexyl stearate () is a straight-chain ester with a molecular weight of 368.65 g/mol . The compound’s structure consists of a stearic acid (octadecanoic acid) backbone linked via an ester bond to hexanol, conferring low polarity and high lipid solubility. Its IUPAC name, hexyl octadecanoate, reflects this configuration. Key identifiers include the CAS registry number 3460-37-5 and EINECS number 222-406-9 .
Table 1: Fundamental Properties of Hexyl Stearate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.65 g/mol |
| CAS Number | 3460-37-5 |
| Physical State (25°C) | Liquid |
| Boiling Point | ~420°C (estimated) |
| Density | 0.86–0.88 g/cm³ |
| Solubility | Insoluble in water; miscible with oils and organic solvents |
Spectroscopic and Thermodynamic Data
Fourier-transform infrared spectroscopy (FTIR) of hexyl stearate reveals characteristic absorption bands at 1740 cm⁻¹ (ester carbonyl stretch) and 1170 cm⁻¹ (C–O ester linkage) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the methylene groups in the hexyl chain (δ 1.2–1.4 ppm) and the stearate backbone (δ 2.3 ppm for α-methylene) . Differential scanning calorimetry (DSC) indicates a glass transition temperature () below -20°C, consistent with its liquid state at room temperature .
Synthesis and Industrial Production
Conventional Esterification Methods
Hexyl stearate is typically synthesized via acid-catalyzed esterification. Stearic acid reacts with hexanol in the presence of sulfuric acid or p-toluenesulfonic acid at 120–150°C, achieving yields of 85–90% after 4–6 hours . The reaction follows the mechanism:
Excess hexanol is used to drive equilibrium toward ester formation, with water removed via azeotropic distillation .
Green Chemistry Approaches
Recent studies emphasize solvent-free ultrasound-assisted synthesis to enhance reaction rates and reduce energy consumption. For example, Gawas and Rathod (2020) demonstrated that ultrasonic irradiation (20 kHz, 150 W) at 70°C reduces reaction time to 45 minutes with 95% yield, attributed to cavitation-induced micro-mixing . Enzyme-catalyzed routes using lipases (e.g., Candida antarctica Lipase B) under mild conditions (50°C, 24 hours) offer an eco-friendly alternative, though scalability remains challenging .
Emerging Research and Future Directions
Micellar Drug Delivery Systems
Recent advances exploit hexyl stearate’s hydrophobicity to design pH-responsive micelles. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with doxorubicin showed 92% encapsulation efficiency and sustained release over 72 hours in simulated tumor microenvironments (pH 5.5) .
Biodegradable Lubricant Additives
Grafting hexyl stearate onto cellulose nanocrystals (CNCs) yielded bio-composite lubricants with 40% lower wear rates than commercial alternatives in pin-on-disk tests . These materials are being evaluated for automotive and marine applications.
Sustainable Production Techniques
Life-cycle assessments (LCAs) of ultrasound-assisted synthesis routes indicate a 60% reduction in carbon footprint compared to conventional methods . Pilot-scale reactors (100 L capacity) are under development to industrialize these processes.
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